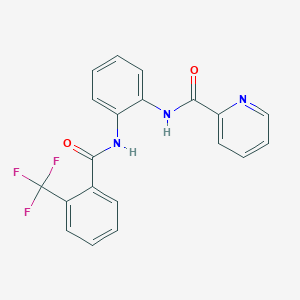
N-(5-nitropyridin-2-yl)-1-phenylcyclopentane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The nitropyridine group is a heterocyclic aromatic ring, which would contribute to the compound’s stability and reactivity . The phenyl group is also an aromatic ring, while the cyclopentane carboxamide group is a cyclic aliphatic group with a polar carboxamide group .Chemical Reactions Analysis
The nitropyridine group in the compound can undergo various reactions, such as electrophilic substitution, due to the presence of the nitro group . The phenyl group can also undergo electrophilic aromatic substitution reactions. The carboxamide group in the cyclopentane ring can participate in nucleophilic acyl substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the nitro group and the carboxamide group would increase its polarity .Aplicaciones Científicas De Investigación
- The compound has been investigated for its inhibitory potency against specific kinases harboring a rare cysteine in the hinge region. Notably, it shows activity against kinases such as MPS1 (monopolar spindle 1), MAPKAPK2, and p70S6Kβ/S6K2 .
- MPS1, also known as threonine and tyrosine kinase (TTK), is a potential therapeutic target for various malignancies, including triple-negative breast cancer. Research on small molecules blocking MPS1 activity has led to the identification of potent inhibitors and clinical candidates .
- The compound serves as a building block for synthesizing novel heterocyclic compounds. Researchers have explored its use in constructing diverse heterocycles with potential medicinal properties.
- The synthesis of N-(5-nitropyridin-2-yl)-1-phenylcyclopentane-1-carboxamide involves a three-step procedure, including a Buchwald–Hartwig arylamination with benzophenone imine and a highly regioselective nucleophilic aromatic substitution. This reaction mechanism is distinct from electrophilic aromatic substitution, as the nitro group migrates from the 1-position to the 3-position via a [1,5] sigmatropic shift .
- Starting from 4-aminopyridine, researchers have synthesized imidazo[4,5-c]pyridines using this compound as a precursor. These derivatives may have potential applications in drug discovery .
- 3-Nitropyridine and 4-substituted-3-nitropyridines have been substituted with ammonia and amines using vicarious substitution and oxidative substitution methods. High regioselectivities and yields have been achieved, leading to a series of 4-substituted-2-alkylamino-5-nitropyridines .
- A two-step reaction starting from 3-nitropyridine yields 5-nitropyridine-2-sulfonic acid. This intermediate can further serve as a precursor for synthesizing a series of 2-substituted-5-nitropyridines .
Kinase Inhibition
Heterocyclic Synthesis
Nucleophilic Aromatic Substitution
Imidazo[4,5-c]pyridine Derivatives
Substitution Reactions
Synthesis of 5-Nitropyridine-2-sulfonic Acid
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
N-(5-nitropyridin-2-yl)-1-phenylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c21-16(19-15-9-8-14(12-18-15)20(22)23)17(10-4-5-11-17)13-6-2-1-3-7-13/h1-3,6-9,12H,4-5,10-11H2,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHEASZHCSURYQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=NC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-nitropyridin-2-yl)-1-phenylcyclopentane-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 3-carbamoyl-2-(3-phenoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2556817.png)
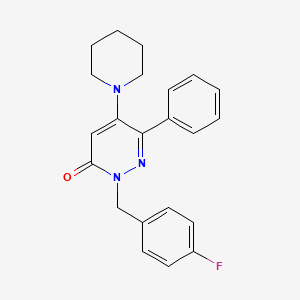
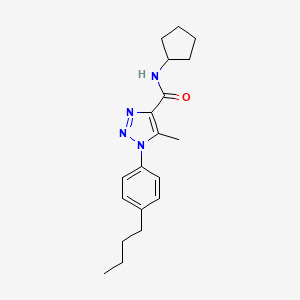
![N-(6-methylbenzo[d]thiazol-2-yl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2556820.png)
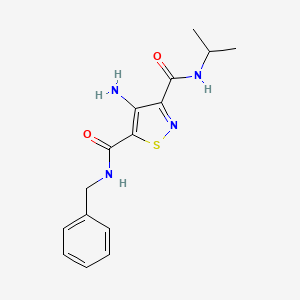
![2-((6-(4-Ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2556822.png)
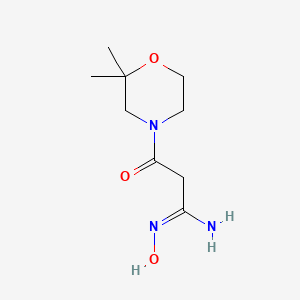
![7-Oxa-2-Azaspiro[4.5]Decane Hydrochloride](/img/structure/B2556825.png)
![3-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)propoxy]benzoic acid](/img/structure/B2556827.png)
![4-bromo-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2556828.png)
![(E)-3-phenyl-N-[(4-phenyloxan-4-yl)methyl]prop-2-enamide](/img/structure/B2556829.png)


